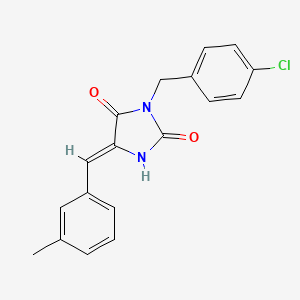
4-isopropylphenyl (4-isopropylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of closely related compounds often involves direct acetylation reactions or other specific chemical processes to achieve the desired molecular structure. For example, a direct acetylation reaction was used to prepare a structurally similar compound, (4bS,8aR)-1-isopropyl-4b,8,8-trimethyl-7-oxo-4b,7,8,8a,9,10-hexahydrophenanthren-2-yl acetate (Laamari et al., 2018).
Molecular Structure Analysis
- The molecular structure of compounds in the same category is often characterized by specific crystalline forms and molecular interactions. For instance, the crystal structure of (4bS,8aR)-1-isopropyl-4b,8,8-trimethyl-7-oxo-4b,7,8,8a,9,10-hexahydrophenanthren-2-yl acetate features molecules linked by hydrogen bonds and C—H⋯π interactions (Laamari et al., 2018).
Chemical Reactions and Properties
- Chemical reactions involving similar compounds often result in the formation of complex molecular structures with unique properties. For instance, in the synthesis of 4-isopropylidene-2,5,5-triphenyl-1,3-dioxa-4-azonia-2-bora-5-boratacyclopentane, specific reactions were used to achieve the desired molecular structure (Kliegel et al., 1983).
Physical Properties Analysis
- The physical properties of related compounds are often determined by their molecular structure and crystalline form. For example, the crystal structure and molecular packing of similar compounds can significantly influence their physical properties (Kliegel et al., 1983).
Chemical Properties Analysis
- The chemical properties of compounds like 4-isopropylphenyl (4-isopropylphenoxy)acetate can be inferred from studies on similar molecules, which often show unique reactivity and interaction patterns due to their specific molecular structures (Laamari et al., 2018); (Kliegel et al., 1983).
科学的研究の応用
Oxidative Stress and Herbicide Exposure
A study on 2,4-Dichlorophenoxyacetic acid (2,4-D), a commonly used herbicide, investigated its potential for carcinogenicity through the induction of oxidative stress. The research did not find evidence that increasing 2,4-D exposure was associated with markers of oxidative stress and damage, suggesting the need for further investigation into potential confounders such as diet and physical activity (Lerro et al., 2020).
Workplace Exposures and Health Risks
Research characterizing workplace exposures in Vietnamese women working in California nail salons measured personal and area concentrations of solvents. This study highlights the importance of understanding chemical exposures in the workplace to prevent health symptoms such as headaches, irritations, and breathing problems, which were frequently reported by the workforce (Quach et al., 2011).
Environmental Contaminants and Human Exposure
A study on nonylphenol (NP) and octylphenol (OP), environmental contaminants with endocrine-disrupting activities, measured their residues in adipose tissue of women living in Southern Spain. This research contributes to understanding human exposure to these compounds and underscores the need for further investigation into their health consequences (Lopez-Espinosa et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, (4-Isopropylphenoxy)acetyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .
特性
IUPAC Name |
(4-propan-2-ylphenyl) 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14(2)16-5-9-18(10-6-16)22-13-20(21)23-19-11-7-17(8-12-19)15(3)4/h5-12,14-15H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPFCGLOBNOXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)
![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)
![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)
![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)



![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)
![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)
![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)